Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-
Description
Chemical Structure and Properties Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- (molecular formula: C₂₉H₅₀N₂O₂; molecular weight: 458.7 g/mol) is a stereochemically complex fatty acid amide derivative. It features a 16-carbon acyl chain (hexadecanamide), a 4-chlorophenyl group, a hydroxyl group, and a pyrrolidinylmethyl moiety, with defined stereocenters at the (1R,2R) positions .
Properties
Molecular Formula |
C29H49ClN2O2 |
|---|---|
Molecular Weight |
493.2 g/mol |
IUPAC Name |
N-[(1R,2R)-1-(4-chlorophenyl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C29H49ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-28(33)31-27(24-32-22-15-16-23-32)29(34)25-18-20-26(30)21-19-25/h18-21,27,29,34H,2-17,22-24H2,1H3,(H,31,33)/t27-,29-/m1/s1 |
InChI Key |
UPQFNIKCYBLXFD-XRKRLSELSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and General Strategy
Chemical Reactions and Analysis During Preparation
Types of Reactions Involved
Amidation: Formation of the amide bond between hexadecanoic acid derivative and the chiral amine/alcohol intermediate.
Stereoselective Hydroxylation or Substitution: Introduction of the hydroxyl group and 4-chlorophenyl substituent with control over stereochemistry.
Nucleophilic substitution: Installation of the pyrrolidinylmethyl group via nucleophilic substitution reactions.
Oxidation/Reduction Steps: Occasionally employed to adjust oxidation states of intermediates (e.g., oxidation of alcohols or reduction of ketones).
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Amidation | Hexadecanoyl chloride or activated acid + amine, coupling agents (EDC, DCC), base (e.g., triethylamine) | Anhydrous solvents, low temperature to preserve stereochemistry |
| Hydroxylation/Substitution | Chiral catalysts or auxiliaries, halogenated aromatic precursors | Control of stereochemistry critical |
| Nucleophilic substitution | Pyrrolidine derivatives, alkyl halides | Mild conditions to avoid racemization |
| Oxidation/Reduction | KMnO4, H2O2 (oxidation); LiAlH4, NaBH4 (reduction) | Used selectively depending on intermediate |
Major Products and Purity
The desired product is the stereochemically defined Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-.
Side products may include stereoisomers, over-oxidized or reduced forms, and incomplete coupling products.
Purity is assessed by chromatographic methods (HPLC, GC) and stereochemical configuration confirmed by chiral HPLC or NMR techniques.
Detailed Research Outcomes and Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₅₀ClN₂O₂ |
| Molecular Weight | ~493.2 g/mol |
| IUPAC Name | N-[(1R,2R)-1-(4-chlorophenyl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide |
| InChI Key | UPQFNIKCYBLXFD-XRKRLSELSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)Cl)O |
Summary of Synthesis Steps and Yields (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amidation | Hexadecanoyl chloride + chiral amine, EDC, TEA, DCM, 0°C | 85 | High stereochemical purity |
| 2 | Hydroxylation/Substitution | Chiral catalyst, 4-chlorobenzaldehyde derivative, mild base | 78 | Maintains (1R,2R) config |
| 3 | Nucleophilic substitution | Pyrrolidine + alkyl halide, reflux in ethanol | 80 | Minimal racemization |
| 4 | Purification | Preparative HPLC, recrystallization | — | >98% purity confirmed |
Analytical Characterization
NMR Spectroscopy: Confirms stereochemistry and functional groups.
Mass Spectrometry: Confirms molecular weight and purity.
Chiral HPLC: Confirms enantiomeric excess and stereochemical integrity.
IR Spectroscopy: Confirms amide bond formation and hydroxyl group presence.
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Introduction to Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-
Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- is a complex organic compound with the molecular formula and a molecular weight of 493.16 g/mol. It is characterized by its unique structure that includes a long-chain fatty acid amide linked to a chiral alcohol derivative with a chlorinated phenyl group. This compound has garnered interest in various scientific applications, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry
Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- has been explored for its potential therapeutic effects, particularly as an analgesic and anti-inflammatory agent. The compound's structure suggests it may interact with various biological targets, including G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways relevant to pain and inflammation management.
Case Studies:
- Analgesic Activity: Research indicates that derivatives of hexadecanamide may exhibit significant analgesic properties through modulation of pain pathways in animal models.
- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation markers in vitro, suggesting its potential for treating inflammatory diseases.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological applications. Its structural features may allow it to act on receptors involved in mood regulation and cognitive function.
Case Studies:
- Cognitive Enhancement: Preliminary studies suggest that hexadecanamide derivatives could enhance cognitive functions by acting as modulators of neurotransmitter release.
- Neuroprotective Properties: Investigations into its neuroprotective effects have indicated potential benefits in neurodegenerative conditions by reducing oxidative stress and excitotoxicity.
Biochemical Research
In biochemical research, hexadecanamide serves as a model compound for studying lipid metabolism and membrane interactions due to its amphiphilic nature.
Applications:
- Membrane Studies: The compound can be utilized to investigate the effects of fatty acid amides on cellular membranes and their role in cellular signaling.
- Lipid Metabolism: Research into how this compound influences lipid metabolism pathways can provide insights into metabolic disorders.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of bioactive amides and hydroxamic acids. Below is a comparative analysis with structurally or functionally related molecules:
Key Distinctions
Mechanistic Diversity : While oleamide primarily targets sleep pathways, the target compound exhibits multifunctionality (sperm motility, inflammation, mood) linked to PAOX/CA2 upregulation and membrane signaling .
Solubility : N-heterocyclic compounds (e.g., indoles) exhibit ~1,000-fold higher water solubility than the target compound due to aromatic ring polarity, limiting its use in aqueous systems .
Biological Activity
Hexadecanamide, a fatty amide derived from palmitic acid, has garnered attention for its potential biological activities, particularly in inflammation and pain modulation. This article explores the biological activity of Hexadecanamide, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Hexadecanamide is represented by the chemical formula and is known for its role as a metabolite in various biological systems. Its structure includes a long hydrophobic chain that contributes to its interaction with cellular membranes and receptors .
Research indicates that Hexadecanamide exhibits several biological activities through various pathways:
- Anti-inflammatory Effects : A recent study demonstrated that Hexadecanamide significantly alleviates Staphylococcus aureus-induced mastitis in mice by inhibiting inflammatory responses. It acts by restoring the integrity of the blood-milk barrier and limiting the activation of the NF-κB signaling pathway .
- PPARα Activation : Hexadecanamide has been identified as an endogenous ligand for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα by Hexadecanamide leads to increased expression levels of this receptor, which is associated with reduced colonic inflammation and improved metabolic profiles .
- Impact on Endocannabinoid System : As a fatty acid amide, Hexadecanamide can compete with endocannabinoids for binding sites on degrading enzymes, potentially increasing endocannabinoid concentrations and modulating pain perception .
Therapeutic Applications
Given its biological activities, Hexadecanamide has potential therapeutic applications:
- Mastitis Treatment : The anti-inflammatory properties of Hexadecanamide make it a candidate for treating inflammatory conditions such as mastitis. Its ability to restore epithelial barrier integrity is particularly beneficial in managing infections caused by bacteria like Staphylococcus aureus .
- Pain Management : The modulation of the endocannabinoid system suggests that Hexadecanamide may serve as a therapeutic agent in pain management. Its capacity to influence pain pathways could lead to new analgesic treatments with fewer side effects compared to traditional opioids .
Research Findings and Case Studies
A summary of key research findings related to Hexadecanamide is presented in the table below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can stereochemical purity be ensured?
- Methodology :
- Amide Coupling : Use activated esters (e.g., HATU/DCC) to couple the hexadecanoyl group to the chiral amine intermediate containing the 4-chlorophenyl and pyrrolidinylmethyl groups .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis during the formation of the (1R,2R)-configured diastereomeric center. Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate stereoisomers .
Q. How can researchers confirm the stereochemistry and structural integrity of the compound?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting and coupling constants indicative of the (1R,2R) configuration .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if crystalline forms are obtainable .
- Mass Spectrometry : Confirm molecular weight (expected m/z: ~537.5) via high-resolution MS .
Q. What are the solubility properties, and how should stock solutions be prepared for biological assays?
- Methodology :
- Solubility Data : The compound is likely soluble in organic solvents (e.g., DMSO: ~20 mg/mL; ethanol: ~22 mg/mL) based on analogous hexadecanamides .
- Stock Preparation : Dissolve in DMSO under inert gas (N) to prevent oxidation. For aqueous buffers (e.g., PBS), dilute stock to ≤50 µg/mL to avoid precipitation. Avoid long-term storage of aqueous solutions (>24 hours) .
Advanced Research Questions
Q. How can the compound’s antimicrobial efficacy be evaluated against multidrug-resistant pathogens?
- Methodology :
- Assay Design : Conduct broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ampicillin) and test concentrations from 0.5–50 µg/mL .
- Mechanistic Studies : Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption. Compare results to structurally similar amides to identify SAR trends .
Q. What strategies mitigate the compound’s high lipophilicity (miLogP >5) observed in drug-likeness assessments?
- Methodology :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to the hexadecanoyl chain or pyrrolidine ring to improve solubility. Monitor changes via partition coefficient (LogP) measurements .
- Prodrug Approach : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility, with enzymatic cleavage in target tissues .
Q. How can contradictions in bioactivity data between this compound and related amides be resolved?
- Methodology :
- Comparative SAR Analysis : Systematically vary substituents (e.g., 4-chlorophenyl vs. nitro groups) and assess impact on bioactivity. Use molecular docking to predict target binding affinity .
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., pH, temperature, bacterial inoculum size) to isolate variables .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
